molecular formula C16H33NO2 B14197855 N-Dodecyl-2-hydroxy-2-methylpropanamide CAS No. 847475-34-7

N-Dodecyl-2-hydroxy-2-methylpropanamide

Cat. No.: B14197855
CAS No.: 847475-34-7
M. Wt: 271.44 g/mol
InChI Key: QBVRTYJUMKTEOZ-UHFFFAOYSA-N
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Description

N-Dodecyl-2-hydroxy-2-methylpropanamide: is an organic compound with the molecular formula C16H33NO2 . It is characterized by a long dodecyl chain attached to a hydroxy-methylpropanamide group. This compound is known for its surfactant properties, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize N-Dodecyl-2-hydroxy-2-methylpropanamide involves the amidation of dodecylamine with 2-hydroxy-2-methylpropanoic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of dodecyl nitrile in the presence of a suitable catalyst like palladium on carbon (Pd/C) to yield the desired amide.

Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Dodecyl-2-hydroxy-2-methylpropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the substituent used.

Scientific Research Applications

Chemistry: N-Dodecyl-2-hydroxy-2-methylpropanamide is used as a surfactant in chemical reactions to enhance solubility and stability of reactants and products.

Biology: In biological research, this compound is employed in the formulation of buffers and media to maintain cell membrane integrity and facilitate protein extraction.

Medicine: this compound is investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules.

Industry: The compound is widely used in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.

Mechanism of Action

The mechanism by which N-Dodecyl-2-hydroxy-2-methylpropanamide exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in applications such as emulsification, where it helps in stabilizing emulsions by preventing the coalescence of droplets.

Molecular Targets and Pathways:

    Cell Membranes: The compound interacts with lipid bilayers, enhancing permeability and facilitating the transport of molecules across cell membranes.

    Proteins: It can bind to proteins, altering their conformation and stability, which is useful in protein extraction and purification processes.

Comparison with Similar Compounds

  • N-Dodecyl-2-hydroxy-2-methylpropanoic acid
  • N-Dodecyl-2-hydroxy-2-methylpropylamine
  • N-Dodecyl-2-hydroxy-2-methylpropyl chloride

Uniqueness: N-Dodecyl-2-hydroxy-2-methylpropanamide stands out due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic hydroxy-methylpropanamide group. This unique structure imparts excellent surfactant properties, making it more effective in reducing surface tension and stabilizing emulsions compared to its analogs.

Properties

CAS No.

847475-34-7

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

IUPAC Name

N-dodecyl-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17-15(18)16(2,3)19/h19H,4-14H2,1-3H3,(H,17,18)

InChI Key

QBVRTYJUMKTEOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(C)(C)O

Origin of Product

United States

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